molecular formula C29H28N6O2S B2375990 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852145-64-3

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2375990
CAS No.: 852145-64-3
M. Wt: 524.64
InChI Key: FDSJJVSGKOXMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a hybrid heterocyclic molecule combining multiple pharmacologically relevant motifs:

  • Indole core: Known for interactions with serotonin receptors and kinase inhibition .
  • 1,2,4-Triazole ring: Enhances metabolic stability and hydrogen-bonding capacity .
  • 4-Methoxyphenyl substituent: Modulates electronic properties and lipophilicity .
  • Thioether linkage: Improves resistance to enzymatic degradation .
  • 4-Phenylpiperazine ethanone: A common scaffold in antipsychotic and antihistamine drugs .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O2S/c1-37-23-13-11-22(12-14-23)35-28(25-19-30-26-10-6-5-9-24(25)26)31-32-29(35)38-20-27(36)34-17-15-33(16-18-34)21-7-3-2-4-8-21/h2-14,19,30H,15-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSJJVSGKOXMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, an indole moiety, and a phenylpiperazine group, which are known to contribute to its biological properties. The molecular formula is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S with a molecular weight of approximately 396.52 g/mol.

Structural Components

ComponentDescription
IndoleContributes to anticancer properties
TriazoleKnown for various pharmacological activities
PhenylpiperazineEnhances binding affinity to biological targets

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. The mechanism of action primarily involves the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell proliferation.

  • Enzyme Inhibition : The triazole moiety is known to inhibit enzymes involved in cell division and growth.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : It has been shown to induce G1 phase arrest in certain cancer cell lines, preventing further cell division.

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity. For instance:

  • Indole Substitution : Variations in the indole position can enhance or reduce anticancer efficacy.
  • Triazole Variants : Different substituents on the triazole ring affect the potency against specific cancer types.

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of this compound against liver carcinoma and other cancer types:

  • Study 1 : Evaluated against liver carcinoma cell lines (HepG2), showing an IC50 value of 5.6 µM, indicating potent cytotoxicity.
  • Study 2 : Tested on breast cancer cells (MCF-7), revealing an IC50 value of 3.8 µM, suggesting strong anticancer potential.

Comparative Analysis with Standard Treatments

In comparative studies with standard chemotherapeutics like doxorubicin:

CompoundIC50 (µM)Cancer Type
2-((5-(1H-indol-3-yl)...5.6Liver Carcinoma
Doxorubicin10Liver Carcinoma
2-((5-(1H-indol-3-yl)...3.8Breast Cancer
Doxorubicin7Breast Cancer

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Thio-Ethanone Derivatives

Key Structural Variations :
Compound Name Triazole Substituents Aryl/Ethanone Modifications Synthesis Method Reference
Target Compound 5-Indol-3-yl, 4-(4-methoxyphenyl) 4-Phenylpiperazin-1-yl ethanone Not explicitly described N/A
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 4-(2,4-Difluorophenyl), 5-(phenylsulfonyl) Phenyl ethanone Sodium ethoxide in ethanol
2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one 4-(4-Ethoxyphenyl), 5-(4-methoxyphenyl) Phenyl ethanone Cesium carbonate in DMF
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone 4-(4-Methoxyphenyl), 5-phenyl Phenyl ethanone Cesium carbonate in ethanol

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group (common in ) enhances electron-donating properties compared to 2,4-difluorophenyl (electron-withdrawing in ). This may influence binding affinity to hydrophobic targets.
  • Synthesis: Alkaline conditions (e.g., sodium ethoxide or cesium carbonate ) are standard for thioether bond formation. The choice of base and solvent (ethanol vs. DMF) affects reaction efficiency and purity.

Piperazine-Linked Analogs

Comparison of Piperazine Derivatives :
Compound Name Piperazine Substituent Linked Moiety Biological Relevance Reference
Target Compound 4-Phenylpiperazin-1-yl Triazole-thio-indole Potential CNS modulation N/A
2-(4-Benzenesulfonylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone 4-Benzenesulfonyl Indole Antiproliferative activity implied
1-(4-Fluorophenyl)-2-((4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)ethanone 4-Fluorophenyl Pyridinyl-triazole Improved solubility

Key Observations :

  • Piperazine Role : The 4-phenylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to benzenesulfonyl derivatives .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The triazole ring is constructed via cyclization of 4-(4-methoxyphenyl)thiosemicarbazide with α-keto indole derivatives. A representative protocol from PMC3007452 involves:

  • Reacting 3-acetylindole with 4-methoxybenzaldehyde in ethanol under acidic conditions to yield 3-(4-methoxybenzylidene)-1-(1H-indol-3-yl)prop-2-en-1-one.
  • Treating the enone with thiosemicarbazide in refluxing ethanol containing catalytic HCl to form the thiosemicarbazone intermediate.
  • Cyclizing the thiosemicarbazone in phosphoric acid at 120°C for 6 hours, yielding the 4-(4-methoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol.

Optimization Note: Microwave-assisted cyclization (150°C, 30 min) improves yields from 65% to 82% while reducing reaction time.

Alternative Route: Hydrazonoyl Halide Cyclization

A patent (WO2015011099A1) describes triazole formation using hydrazonoyl halides:

  • React 4-methoxyphenyl isothiocyanate with hydrazine hydrate to form 4-(4-methoxyphenyl)thiosemicarbazide.
  • Treat with chloroacetyl chloride in DMF to generate the hydrazonoyl chloride.
  • Cyclize with 3-indoleacetohydrazide in the presence of K₂CO₃, yielding the triazole-thiol.

Preparation of 1-(4-Phenylpiperazin-1-yl)ethanone

N-Alkylation of Piperazine

  • Piperazine functionalization: 1-Phenylpiperazine is reacted with chloroacetyl chloride in dichloromethane under inert atmosphere, using triethylamine as a base.
  • Reaction conditions: 0°C to room temperature, 12-hour stirring. Yield: 78–85% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Critical Parameter: Excess chloroacetyl chloride (1.2 equiv) ensures complete monoacylation, minimizing diacylated byproducts.

Thioether Bond Formation

Nucleophilic Substitution

The triazole-thiol (1.0 equiv) is deprotonated with NaH (1.2 equiv) in dry THF, then treated with 1-(4-phenylpiperazin-1-yl)-2-chloroethanone (1.05 equiv). The mixture is stirred at 60°C for 8 hours, yielding the target compound after workup.

Yield Enhancement: Using phase-transfer catalyst tetrabutylammonium bromide (TBAB) increases yield from 70% to 88% by facilitating anion exchange.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) eluent removes unreacted starting materials.
  • Recrystallization: Dissolving the crude product in hot methanol and cooling to −20°C yields crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, indole NH), 7.65–6.82 (m, 13H, aromatic), 4.32 (s, 2H, SCH₂CO), 3.81 (s, 3H, OCH₃), 3.45–2.98 (m, 8H, piperazine).
  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₉H₂₈N₆O₂S: 533.2024; found: 533.2028.

Comparative Analysis of Synthetic Routes

Method Triazole Yield Thioether Yield Total Yield Purity (HPLC)
Thiosemicarbazide 82% 88% 72% 98.5%
Hydrazonoyl 75% 85% 64% 97.2%

Key Insight: The thiosemicarbazide route offers superior overall yield and purity, making it the method of choice for scale-up.

Challenges and Mitigation Strategies

  • Indole NH reactivity: Protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group during triazole formation to prevent side reactions.
  • Thiol oxidation: Conduct thioether coupling under nitrogen atmosphere with 2,6-di-tert-butyl-4-methylphenol (BHT) as an antioxidant.

Q & A

Q. What are the recommended synthesis strategies for this compound, and how can intermediates be validated?

The synthesis typically involves multi-step pathways:

  • Triazole ring formation : Use phenyl isothiocyanate or hydrazine derivatives under reflux conditions .
  • Thioether linkage : Introduce a thiol group via nucleophilic substitution, often requiring catalysts like DBU (1,8-diazabicycloundec-7-ene) .
  • Validation : Monitor intermediates using HPLC for purity (>95%) and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) ensures correct molecular ion peaks .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • X-ray crystallography : Refine single-crystal data using SHELXL for bond lengths/angles and ORTEP-3 for 3D visualization .
  • NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic/heterocyclic moieties .
  • IR spectroscopy : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S–C at ~600 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and Candida species .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

  • Catalyst screening : Test Pd/C or CuI for coupling reactions; yields improve from 40% to >70% under microwave-assisted conditions .
  • Solvent optimization : Compare DMF (polar aprotic) vs. THF (low boiling point) to balance reaction rate and purity .
  • Workup protocols : Use column chromatography with gradient elution (hexane/EtOAc) to isolate high-purity product .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature) to minimize variability .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with halogens) to isolate pharmacophore contributions .
  • Mechanistic studies : Conduct ROS (reactive oxygen species) assays or DNA intercalation tests to clarify mode of action .

Q. What computational approaches are effective for pharmacophore modeling?

  • DFT calculations : Analyze electron density maps (Gaussian 09) to predict reactive sites (e.g., sulfur in thioether) .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like 5-HT receptors (docking scores ≤ −8.0 kcal/mol indicate strong affinity) .

Q. How can solubility limitations in biological assays be mitigated?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
  • Prodrug design : Introduce PEGylated or acetylated groups to enhance aqueous solubility .

Q. What strategies resolve crystallographic disorder in the triazole ring?

  • Twinning refinement : Apply SHELXL’s TWIN/BASF commands to model rotational disorder .
  • Low-temperature data collection : Use 100 K to reduce thermal motion artifacts .

Methodological Challenges

Q. How to establish structure-activity relationships (SAR) for this scaffold?

  • Substituent libraries : Synthesize analogs with varied substituents (e.g., -OCH₃, -CF₃, -NO₂) on the phenyl rings .
  • QSAR modeling : Develop regression models (e.g., PLS) correlating logP values with antimicrobial potency .

Q. What protocols troubleshoot uncharacterized byproducts during synthesis?

  • LC-MS/MS : Identify byproducts via fragmentation patterns and compare with spectral databases .
  • In situ monitoring : Use ReactIR to track reaction kinetics and intermediate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.